molecular formula C10H14N2O B1597187 [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol CAS No. 690632-85-0

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Cat. No. B1597187
M. Wt: 178.23 g/mol
InChI Key: MMQDGAPSSLJMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has the empirical formula C10H14N2O and a molecular weight of 178.23 . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of “[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol” can be represented by the SMILES string OCc1cccnc1N2CCCC2 . The InChI representation is 1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 .


Physical And Chemical Properties Analysis

“[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol” is a liquid . It has a molecular weight of 178.23 . The compound’s storage class code is 12, which corresponds to non-combustible liquids .

Scientific Research Applications

Methanol in Biomembrane and Proteolipid Studies

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Small angle neutron scattering studies have shown that methanol increases mixing of isotopically distinct lipid vesicles, enhancing transfer and flip-flop kinetics of lipids. This indicates methanol's ability to influence bilayer composition and structure-function relationships, critical in cell survival and protein reconstitution studies Nguyen et al., 2019.

Catalysis in Carbon Dioxide Reduction

The pyridinium ion, related to the pyridinyl group in [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, serves as a novel homogeneous catalyst for converting carbon dioxide to methanol. Despite competing reactions, such as proton reduction, the catalytic system has demonstrated faradaic yields of methanol up to 30% at low overpotentials Seshadri et al., 1994. Further research into the electrocatalytic reduction process reveals the potential involvement of a hydrogen-bonded pyridine dimer as a pre-electrocatalyst, providing new insights into activating CO2 for methanol production Yan et al., 2014.

Safety And Hazards

The safety information available indicates that “[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol” is classified under WGK 3 . The flash point is not applicable .

properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDGAPSSLJMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383356
Record name [2-(1-pyrrolidinyl)-3-pyridinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

CAS RN

690632-85-0
Record name [2-(1-pyrrolidinyl)-3-pyridinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 3
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 4
Reactant of Route 4
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 5
Reactant of Route 5
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 6
Reactant of Route 6
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.